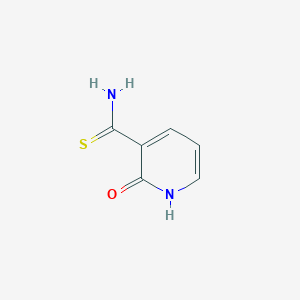

2-Hydroxypyridine-3-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2OS |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

2-oxo-1H-pyridine-3-carbothioamide |

InChI |

InChI=1S/C6H6N2OS/c7-5(10)4-2-1-3-8-6(4)9/h1-3H,(H2,7,10)(H,8,9) |

InChI Key |

ZVEQJBBGCYXKJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=S)N |

Origin of Product |

United States |

Contextualization Within Pyridine Based Chemical Structures

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of chemistry, particularly in medicinal and materials science. nih.govrsc.org The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif found in numerous natural products, including vitamins like niacin and vitamin B6, as well as coenzymes such as NAD and NADP. tandfonline.com Its presence in a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic properties. rsc.org

The introduction of a hydroxyl group at the 2-position of the pyridine ring leads to the formation of 2-hydroxypyridine (B17775), a compound that exists in a tautomeric equilibrium with 2-pyridone. ontosight.aiwikipedia.org This tautomerism is a crucial characteristic, influencing its reactivity and ability to form hydrogen bonds. wikipedia.orginnovareacademics.in This structural feature is found in many biologically active compounds. innovareacademics.in

Significance of Carbothioamide and Hydroxypyridine Moieties in Chemical Design

The functional groups attached to the pyridine (B92270) core in 2-hydroxypyridine-3-carbothioamide (B6147450), namely the hydroxyl and carbothioamide groups, are pivotal to its chemical reactivity and potential applications.

The hydroxypyridine moiety is a well-established pharmacophore in drug design. nih.gov Its ability to act as a key interaction site has been demonstrated in various studies. nih.govtandfonline.com Derivatives of 2-hydroxypyridine (B17775) have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. ontosight.ai The hydroxyl group can also participate in metal chelation, a property utilized in the development of certain therapeutic agents. ontosight.airesearchgate.net

The carbothioamide group (-CSNH2), the sulfur analog of an amide, is also a significant functional group in medicinal chemistry. ontosight.ai Compounds containing this moiety have been investigated for a diverse array of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai The presence of the sulfur atom can modulate the electronic properties and binding interactions of the molecule with biological targets. ontosight.ai

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Hydroxypyridine-3-carbothioamide (B6147450), DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The optimization process minimizes the total energy of the molecule, thereby finding its ground-state conformation. For similar pyridine (B92270) derivatives, DFT has been successfully used to characterize novel synthesized compounds, with theoretical calculations showing good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov The optimized structure of this compound would be expected to show a planar pyridine ring, with specific orientations of the hydroxyl and carbothioamide substituents determined by intramolecular interactions.

| Parameter | Description | Illustrative Predicted Value |

| Methodology | DFT Functional and Basis Set | B3LYP / 6-311G(d,p) |

| C=O Bond Length | In pyridone tautomer | ~1.23 Å |

| C-N Ring Bond Lengths | Within the pyridine ring | ~1.34 - 1.40 Å |

| C=S Bond Length | In the carbothioamide group | ~1.68 Å |

| O-H Bond Length | In the hydroxypyridine tautomer | ~0.97 Å |

Note: The values in this table are illustrative, based on typical results for related compounds, as specific published data for this compound is not available.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the reactive sites of a molecule. It visualizes the charge distribution around a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is generated from the total electron density and is color-coded to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are favorable sites for electrophilic attack. For this compound, these would likely be located around the oxygen and sulfur atoms due to their high electronegativity. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and indicate sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (e.g., in the O-H or N-H groups). nih.govresearchgate.net Analysis of MEP surfaces provides critical insights into intermolecular interactions and chemical reactivity. rsc.org

| Region | Atom(s) | Predicted Electrostatic Potential | Implication |

| Most Negative | Oxygen, Sulfur | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor |

| Positive | Hydroxyl H, Amide H's | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Near-Neutral | Carbon atoms of the ring | Green/Yellow | Lower reactivity compared to heteroatoms |

Note: This table illustrates the expected MEP characteristics for this compound based on general principles and studies of similar molecules.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter that characterizes the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would be used to determine the energies of these orbitals. The HOMO is likely to be distributed over the electron-rich regions, such as the sulfur atom and the pyridine ring, while the LUMO would be located over the electron-accepting parts of the molecule.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 4.0 to 5.0 |

Note: These values are illustrative, based on DFT calculations reported for analogous heterocyclic thiosemicarbazide (B42300) and pyridine derivatives. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | π* (C=N) | High |

| LP (O) | π* (C=C) of ring | Moderate-High |

| LP (N) of ring | π* (C=C) of ring | Moderate |

| π (C=C) | π* (C=N) | Moderate |

Note: This table presents plausible NBO interactions and their relative strengths for this compound, based on analyses of similar heterocyclic systems. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov

For this compound, an MD simulation, typically run for hundreds of nanoseconds, could be used to study its conformational landscape. researchgate.net By analyzing the trajectory, researchers can identify the most stable conformations, the flexibility of the molecule, and the dynamics of intramolecular hydrogen bonds. Key metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation. nih.gov This information is vital for understanding how the molecule might behave in a dynamic environment, such as in solution or when interacting with a biological target.

Tautomerism and Isomerism Studies of this compound

This compound can exist in several tautomeric forms due to proton migration. The most significant equilibrium is the lactam-lactim tautomerism involving the pyridine ring, where the 2-hydroxy-pyridine form can tautomerize to its 2-pyridone isomer. chemtube3d.com This equilibrium is well-documented for the parent 2-hydroxypyridine (B17775), with the 2-pyridone form being significantly favored in polar solvents and the solid state due to its ability to form stable hydrogen-bonded dimers. wikipedia.orgnih.gov

Additionally, the carbothioamide group (-C(S)NH2) can exhibit its own thione-thiol tautomerism, existing in equilibrium with an iminothiol form (-C(SH)=NH). The relative stability of these different tautomers can be evaluated computationally by comparing their DFT-calculated ground-state energies. semanticscholar.org The solvent environment plays a critical role, as polar solvents can stabilize the more polar tautomer (often the pyridone-thione form) through hydrogen bonding. wikipedia.org Spectroscopic studies, aided by theoretical calculations, are essential to determine the predominant tautomeric form under different conditions. researchgate.net

In Silico Ligand Design and Binding Interaction Studies

Computational techniques are invaluable for designing and evaluating potential drug candidates. In silico methods such as molecular docking allow for the prediction and analysis of how a ligand like this compound might interact with a biological target.

1 Molecular Docking Methodologies for Investigating Potential Molecular Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely employed in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. nih.govfrontiersin.org

The process begins with the three-dimensional structures of both the ligand (e.g., a derivative of this compound) and the receptor (typically a protein). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov Each of these poses is evaluated using a scoring function, which estimates the binding affinity. frontiersin.org

Molecular docking studies have been successfully applied to various pyridine carboxamide and carbothioamide derivatives to elucidate their binding modes with enzymes such as urease. nih.gov These studies help to identify key interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that are crucial for the inhibitory activity of the compounds. nih.gov Similarly, docking has been used to investigate the binding of carbothioamide derivatives to the zinc-finger domain of the EGR-1 transcription factor, a target for inflammatory diseases. nih.gov

2 Computational Assessment of Binding Affinities and Modes

The primary goal of molecular docking and other computational methods is to predict the binding affinity of a ligand to its target, which is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). nih.gov The scoring functions used in docking programs provide an estimate of this binding energy. frontiersin.org While these scores are valuable for ranking potential ligands, more rigorous methods, such as free energy calculations, can provide a more accurate quantitative prediction of binding affinity. livecomsjournal.org

Computational assessment goes beyond just predicting a binding score; it provides a detailed picture of the binding mode. nih.gov For instance, in the case of pyridine carbothioamide derivatives acting as urease inhibitors, docking studies have revealed specific hydrogen bonding patterns and other non-covalent interactions that contribute to the stability of the ligand-enzyme complex. nih.gov The analysis of these binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. livecomsjournal.org The accuracy of these computational predictions is often validated by comparing the predicted binding modes and affinities with experimental data from techniques like X-ray crystallography and enzyme kinetics. nih.gov

| Compound Derivative | Target | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | Urease | H-bonding, π–π interactions, van der Waals interactions | nih.gov |

| 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides | EGR-1 Zinc-Finger Domain | Targeted binding leading to dissociation of EGR-1-DNA complex | nih.gov |

Coordination Chemistry and Metal Complexation of 2 Hydroxypyridine 3 Carbothioamide

Ligand Properties and Coordination Modes of 2-Hydroxypyridine-3-carbothioamide (B6147450)

The coordination behavior of this compound is dictated by the arrangement of its donor atoms and its inherent structural flexibility.

Identification of Potential Donor Atoms and Chelation Behavior

This compound possesses three potential donor atoms: the pyridine (B92270) ring nitrogen, the hydroxyl oxygen, and the sulfur atom of the carbothioamide group. The presence of these atoms in proximity allows for chelation, the formation of a stable ring structure with a central metal ion. Coordination typically occurs through the pyridine nitrogen and the sulfur atom of the carbothioamide group, forming a five-membered chelate ring. mdpi.com This mode of coordination is a common feature in related pyridine-carbothioamide ligands. The hydroxyl group can also participate in coordination, leading to different structural motifs.

Denticity and Steric Considerations in Complex Formation

The denticity of a ligand refers to the number of donor atoms that bind to a central metal ion. This compound can act as a bidentate ligand, coordinating through two donor atoms. The most common bidentate coordination involves the pyridine nitrogen and the carbothioamide sulfur. mdpi.com However, depending on the reaction conditions and the nature of the metal ion, it can also exhibit different coordination modes.

Steric factors, such as the size and shape of the ligand and the metal ion, play a crucial role in the formation and geometry of the resulting metal complexes. The presence of substituents on the pyridine ring or the carbothioamide group can influence the steric hindrance around the coordination sites, thereby affecting the stability and structure of the complexes.

Synthesis and Structural Characterization of Metal Complexes

A variety of metal complexes of this compound and its derivatives have been synthesized and characterized, revealing a range of coordination geometries and structural architectures.

Formation of Transition Metal Complexes (e.g., Pd(II), Pt(II), Zn(II), Cu(II), Cr(III), Ni(II), Fe(II), Mn(II), Organotin(IV))

The synthesis of transition metal complexes with ligands similar to this compound often involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. For instance, complexes of Cu(II), Fe(II), Mn(II), and Zn(II) with a related Schiff base were prepared by mixing an aqueous solution of the metal salt with an ethanolic solution of the ligand and refluxing the mixture. jocpr.com Similarly, organometallic Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide were synthesized and isolated in good yields. mdpi.com The synthesis of palladium(II) complexes with 2-hydrazinopyridine, a related ligand, has also been reported. biointerfaceresearch.com The resulting complexes are often stable solids. jocpr.com

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand bonding in these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. For example, a shift in the C=S and C=N stretching vibrations in the IR spectrum indicates the involvement of the sulfur and pyridine nitrogen atoms in coordination. In palladium(II) complexes of 2-hydrazinopyridine, shifts in the N-H stretching frequencies confirmed the participation of the amino group in coordination. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. Coordination of a metal to the ligand typically results in downfield shifts of the proton signals adjacent to the coordination sites. For instance, in organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, the proton H1, adjacent to the pyridine nitrogen, showed a significant downfield shift upon coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer transitions between the metal and the ligand, which are characteristic of the coordination geometry.

The table below summarizes key spectroscopic data for related metal complexes.

| Complex Type | Spectroscopic Technique | Key Observation | Reference |

| Organometallic Ru(II), Os(II), Rh(III), Ir(III) | 1H NMR | Downfield shift of the proton adjacent to the pyridine nitrogen upon coordination. | mdpi.com |

| Palladium(II) complexes | IR | Shift in N-H stretching frequencies, indicating coordination of the amino group. | biointerfaceresearch.com |

| Iron(III) complexes | Mössbauer, UV-Vis, IR | Characterized high/low spin states and tetrahedral/octahedral geometries. | researchgate.net |

| Copper(II) complexes | FT-IR, UV-Vis | Confirmed stability of the complexes in solution. | nih.gov |

Crystallographic Analysis of Metal Complex Geometries and Architectures

For related pyridinecarbothioamide complexes, X-ray diffraction studies have revealed various coordination geometries. For example, organometallic Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide adopt a "piano-stool" geometry, where the ligand coordinates to the metal center via the pyridine nitrogen and the carbothioamide sulfur, forming a five-membered ring. mdpi.com In some cases, the coordinating group is a thioamide, while in others, it is a deprotonated thiolate. mdpi.com X-ray diffraction analysis of copper(II) mixed ligand complexes with 3-hydroxypicolinamide (B1208869) has been used to determine their crystalline nature, crystallite size, and lattice parameters. researchpublish.com

The table below presents crystallographic data for some related metal complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| [Ru(cym)Br(N-(4-fluorophenyl)pyridine-2-carbothioamide)] | Ru(II) | Piano-stool | Coordination via pyridine nitrogen and carbothioamide sulfur, forming a five-membered ring. | mdpi.com |

| [Ru(cym)I(N-(4-fluorophenyl)pyridine-2-carbothioamide)] | Ru(II) | Piano-stool | Coordination via pyridine nitrogen and deprotonated thiolate sulfur. | mdpi.com |

| [Os(cym)I(N-(4-fluorophenyl)pyridine-2-carbothioamide)] | Os(II) | Piano-stool | Coordination via pyridine nitrogen and carbothioamide sulfur. | mdpi.com |

| Copper(II) mixed ligand complexes with 3-hydroxypicolinamide | Cu(II) | Cubic | Crystalline nature with specific crystallite size and lattice parameters. | researchpublish.com |

Supramolecular Assembly and Intermolecular Interactions in Coordination Compounds

Hydrogen Bonding Networks in Crystalline Metal Complexes

Hydrogen bonding plays a pivotal role in the crystal engineering of metal complexes. In the case of coordination compounds involving ligands with functionalities like hydroxyl and carbothioamide groups, a variety of hydrogen bond donors and acceptors are available, leading to the formation of extensive and robust networks. For instance, in related pyridine-based complexes, intermolecular hydrogen bonds are crucial in connecting molecules into chains and more complex three-dimensional structures. mdpi.com

The presence of both a hydroxyl group and a carbothioamide moiety in this compound provides ample opportunities for the formation of intricate hydrogen bonding networks within its metal complexes. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and the nitrogen and sulfur atoms of the carbothioamide group can serve as acceptors. These interactions can link individual complex molecules, creating a stable and highly organized crystal lattice. The specific nature and geometry of these hydrogen bonds, such as O-H···O, N-H···S, and C-H···O interactions, are critical in determining the final supramolecular architecture.

The formation of dimeric species, as observed in some hydroxypyridinone chelator complexes, can be favored by multiple intramolecular hydrogen bonds. nih.gov This highlights the significance of these interactions in stabilizing specific structural motifs. In the broader context of coordination chemistry, the presence of hydroxyl moieties on pyridine-based ligands is a determining factor for their connectivity in the solid state, often engaging in strong hydrogen bonds with non-coordinated atoms of adjacent molecules to form layered structures.

π-π Stacking and Other Non-Covalent Interactions in Complex Structures

Alongside hydrogen bonding, π-π stacking interactions are a significant force in the supramolecular assembly of coordination compounds containing aromatic rings. The pyridine ring of this compound can participate in such interactions, further stabilizing the crystal structure. These interactions typically occur between the electron-rich π-systems of parallel or offset aromatic rings.

In various coordination compounds, π-π stacking interactions have been observed to lead to the formation of one-dimensional chains or more complex arrangements. mdpi.com The strength and geometry of these interactions are influenced by the nature of the metal ion and the substituents on the pyridine ring.

Elucidation of Reaction Mechanisms in Coordination Compound Formation

Understanding the kinetics and mechanisms of complex formation is fundamental to controlling the synthesis of coordination compounds with desired structures and properties. For this compound, the process of chelation with a metal ion involves the displacement of solvent molecules from the metal's coordination sphere and the subsequent formation of coordinate bonds with the ligand's donor atoms.

Kinetic studies on the coordination of similar ligands, such as hydroxypyridinone chelators, with metal ions like Th(IV) have demonstrated that the labeling process can be achieved relatively quickly at room temperature. nih.gov This suggests that the formation of complexes with this compound may also proceed at a reasonable rate. The rate of complex formation is influenced by several factors, including the nature of the metal ion, the solvent, the pH of the solution, and the steric and electronic properties of the ligand.

The mechanism of coordination can be approached from both thermodynamic and kinetic perspectives. Thermodynamic studies provide information on the stability of the resulting complexes, often expressed as formation constants. A high formation constant indicates a strong affinity of the ligand for the metal ion. nih.gov Kinetic studies, on the other hand, provide insights into the step-by-step process of complex formation, including the rates of individual reaction steps and the identification of any reaction intermediates.

Formation of an outer-sphere complex: The solvated metal ion and the ligand approach each other to form an encounter complex where they are separated by their respective solvation shells.

Dissociation of a solvent molecule: A solvent molecule dissociates from the inner coordination sphere of the metal ion, creating a vacant coordination site. This is often the rate-determining step.

Formation of the first coordinate bond: One of the donor atoms of the this compound ligand binds to the vacant site on the metal ion.

Chelate ring closure: The other donor atom of the ligand displaces another solvent molecule to form a stable chelate ring.

Reactivity and Transformative Reaction Pathways of 2 Hydroxypyridine 3 Carbothioamide

Functional Group Transformations and Derivatization Reactions

The 2-hydroxypyridine-3-carbothioamide (B6147450) molecule possesses two primary sites for functional group transformation: the thioamide moiety and the hydroxypyridine system.

The thioamide group is significantly more reactive than its amide counterpart to both nucleophiles and electrophiles. nih.gov This heightened reactivity allows for various derivatization strategies. For instance, the sulfur atom can be targeted by electrophiles, such as alkyl halides, in S-alkylation reactions to form thioimidate esters. These intermediates are themselves valuable for further transformations. acs.org While thioamides are generally more resistant to hydrolysis than amides, they can be converted to the corresponding carboxamides, often under specific conditions or through multi-step procedures. nih.govlibretexts.org This conversion can also be achieved via desulfurization reactions. nih.gov Furthermore, the thioamide functional group is a well-established building block for constructing sulfur-containing heterocycles. rsc.orgresearchgate.net

The 2-hydroxypyridine (B17775) portion of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. The hydroxyl group can undergo O-alkylation, which locks the molecule in the aromatic 2-alkoxypyridine form. This transformation can significantly alter the electronic properties and biological activity of the compound, as seen in related pyridone-containing PIM-1 kinase inhibitors where O-alkylation led to aromatization and changes in inhibitor activity. nih.gov

Reductive alkylation of the thioamide group can also be achieved. For example, titanium-mediated Kulinkovich-type reactions, which differ from those with carboxylic amides, can convert thioamides into alkyl-substituted tertiary amines. thieme-connect.com Nickel-catalyzed C-alkylation of thioamides with primary alcohols has also been reported, proceeding through a hydrogen autotransfer pathway to achieve selective monoalkylation. rsc.orgrsc.org

A summary of potential derivatization reactions is presented below.

Table 1: Potential Functional Group Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | 2-Alkoxypyridine-3-carbothioamide |

| S-Alkylation | Alkyl halide | 3-(Alkylthio)-3-aminomethylene-2-pyridone |

| Hydrolysis | Acid or Base, Heat | 2-Hydroxypyridine-3-carboxamide |

| Reductive Alkylation | Ti(Oi-Pr)₄, Grignard Reagent | 3-(Aminomethyl) substituted pyridines |

| Cα-Alkylation | Ni(OAc)₂, P(t-Bu)₃, Alcohol | α-Alkylated-2-hydroxypyridine-3-carbothioamide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution challenging. gcwgandhinagar.com Reactions typically require harsh conditions, and substitution occurs preferentially at the C-3 (and C-5) position. youtube.comquimicaorganica.orgyoutube.com In this compound, the directing effects of the substituents are conflicting. The 2-hydroxy group (in its pyridone tautomer) is an activating, ortho-, para-directing group, favoring substitution at positions 4 and 6. gcwgandhinagar.com Conversely, the 3-carbothioamide group is expected to be deactivating and meta-directing, favoring substitution at the C-5 position.

The outcome of an electrophilic substitution reaction would therefore be highly dependent on the reaction conditions and the nature of the electrophile. Under strongly acidic conditions, the pyridine nitrogen becomes protonated, further deactivating the ring and making substitution even more difficult. youtube.com To enhance reactivity, the pyridine can be converted to a pyridine-N-oxide, which is more susceptible to electrophilic attack. gcwgandhinagar.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is more common for pyridine derivatives, particularly when a good leaving group is present at the C-2 or C-4 positions. nih.gov For this compound, which lacks a conventional leaving group, SNAr is not a facile process. However, displacement of the hydroxy group could potentially occur under forcing conditions, although such reactions are not common.

Cyclization and Heterocycle Formation Reactions Utilizing the Core Structure

The juxtaposition of the hydroxyl and carbothioamide functional groups at the C-2 and C-3 positions provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Thioamides are well-known precursors for the synthesis of various heterocycles. researchgate.net

One of the most probable cyclization pathways involves the reaction between the nucleophilic sulfur of the thioamide and the electrophilic carbon of the pyridone tautomer, or the reaction of the hydroxyl oxygen with an activated thioamide. This can lead to the formation of condensed five-membered rings. For example, an intramolecular condensation could yield a thiazolo[5,4-b]pyridin-2(1H)-one system. Such cyclizations are common in related systems and often proceed via dehydration or elimination of a small molecule.

The core structure is also a valuable building block for intermolecular reactions that form larger, more complex heterocyclic systems. The thioamide group can react with bifunctional reagents to construct new rings. For instance, reactions with α-haloketones or α-halocarboxylic acids are classical methods for thiazole (B1198619) synthesis. The reactivity of the this compound scaffold makes it a precursor for polycyclic structures, similar to how substituted 2-chloro-3-cyanopyridines are used to synthesize fused pyrazolo[3,4-c]naphthyridine systems. researchgate.net

Table 2: Potential Cyclization Reactions of this compound

| Reaction Type | Reagent/Conditions | Fused Heterocyclic System |

|---|---|---|

| Intramolecular Condensation | Dehydrating Agent (e.g., P₂O₅) or Heat | Thiazolo[5,4-b]pyridin-2(1H)-one |

| Intermolecular Cyclization | α-Haloketone | Substituted Thiazolyl-2-hydroxypyridine |

Role in Catalytic Reactions as a Ligand or Reagent

The 2-hydroxypyridine scaffold is a "privileged" ligand motif in transition metal catalysis. nih.govresearchgate.net Its utility stems from the principle of metal-ligand cooperation (MLC), where the ligand is not a passive spectator but actively participates in bond activation. This is enabled by the tautomerization between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. nih.govrsc.org When coordinated to a metal center, deprotonation of the hydroxyl group creates a 2-pyridonate species, and the dearomatized ligand can accept or donate protons, facilitating processes like hydrogenation and dehydrogenation. nih.govacs.org

Ruthenium and palladium complexes bearing 2-hydroxypyridine-based ligands have shown significant activity in C-H bond activation, transfer hydrogenation, and α-alkylation of ketones via a borrowing-hydrogen strategy. nih.govnih.govlu.se The presence of the hydroxyl group is often crucial for catalytic activity, as its absence leads to a significant decrease in performance. nih.gov

In this compound, the carbothioamide group adds another dimension to its coordinating ability. The sulfur and nitrogen atoms of the thioamide can act as a bidentate N,S-chelating system. Pyridine-2-carbothioamides (PCAs) have been shown to coordinate to metal centers like Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) through the pyridine nitrogen and the carbothioamide sulfur, forming stable five-membered rings. mdpi.com

Therefore, this compound can function as a versatile ligand, potentially coordinating to a metal center in several ways:

As a monodentate ligand through the pyridine nitrogen.

As a bidentate N,O-chelating ligand via the pyridine nitrogen and the hydroxyl oxygen.

As a bidentate N,S-chelating ligand via the pyridine nitrogen and the thioamide sulfur. mdpi.com

As a platform for metal-ligand cooperation, utilizing the hydroxypyridine/pyridone tautomerism. nih.govrsc.org

This versatility makes it a highly promising ligand for developing novel catalysts for a range of organic transformations.

Advanced Applications and Future Research Trajectories for 2 Hydroxypyridine 3 Carbothioamide

Development of Chemical Probes and Sensing Materials

The development of highly selective and sensitive chemical probes is crucial for understanding complex biological processes and for the detection of environmentally important species. The 2-hydroxypyridine-3-carbothioamide (B6147450) scaffold is a promising candidate for the design of novel fluorescent and colorimetric sensors. This potential is based on the combined properties of its two key functional moieties: the pyridine (B92270) ring and the carbothioamide group.

Pyridine derivatives have been extensively utilized as fluorometric and colorimetric chemosensors for a variety of metal ions. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a binding site for metal cations, leading to measurable changes in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" fluorescent response. researchgate.netmdpi.com For instance, a pyridine-based chemosensor containing a thiourea (B124793) moiety has been shown to exhibit a selective colorimetric and fluorometric turn-on response to Cu²⁺ and Ag⁺ ions in an aqueous medium. researchgate.net

On the other hand, the thioamide group has been successfully employed as an effective fluorescence quencher in the design of "turn-on" protease sensors. nih.govacs.orgacs.orgnih.gov In these systems, a fluorophore is held in proximity to the thioamide group, leading to quenching of its fluorescence. acs.org Upon cleavage of the substrate by a protease, the fluorophore is released, resulting in a significant increase in fluorescence intensity. acs.orgnih.gov This principle has been used to monitor the activity of a wide range of proteases in real-time. acs.orgacs.org

The combination of a pyridine signaling unit and a carbothioamide quenching/binding unit in this compound could lead to the development of novel chemosensors. For example, it could be envisioned as a "turn-on" fluorescent probe for specific metal ions. In its free state, the fluorescence of the hydroxypyridine moiety could be quenched by the thioamide group. Upon selective binding of a metal ion to the bidentate N,S-donor site formed by the pyridine nitrogen and the thioamide sulfur, the quenching effect could be disrupted, leading to a "turn-on" fluorescent signal.

Table 1: Potential Sensing Applications of this compound-Based Probes

| Target Analyte | Proposed Sensing Mechanism | Potential Application | Supporting Evidence |

| Metal Ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺) | Chelation-induced disruption of fluorescence quenching | Environmental monitoring, biological imaging | Pyridine derivatives are known metal ion sensors researchgate.netmdpi.com. Thioamides can act as binding sites. |

| Proteases | Substrate for proteases leading to cleavage and fluorescence "turn-on" | Disease diagnosis, drug screening | Thioamide-based protease sensors are well-established nih.govacs.orgrsc.org. |

| Reactive Sulfur Species (e.g., H₂S) | Reaction with the thioamide group leading to a change in fluorescence | Biological signaling studies | Thioamide-containing polymers have been used for H₂S detection acs.org. |

Scaffold Design in Medicinal and Bioinorganic Chemistry Research

The this compound scaffold presents significant opportunities in medicinal and bioinorganic chemistry due to its potential to interact with biological targets and coordinate with metal ions.

The pyridine and carbothioamide moieties are both recognized as important pharmacophores in drug design. Pyridine-containing compounds have a high probability of penetrating the central nervous system, making them attractive for the development of drugs targeting brain-related disorders. nih.gov Carbothioamide derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and lipoxygenases. nih.gov

A comprehensive study on a series of pyridine carbothioamide analogs revealed their potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase. tandfonline.comtandfonline.com Molecular docking studies of these analogs demonstrated favorable binding interactions with the active sites of these enzymes. tandfonline.comtandfonline.com The this compound scaffold, with its specific substitution pattern, could offer a unique binding mode and selectivity profile for various protein targets. The hydroxyl and thioamide groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in a protein's binding pocket.

Table 2: Research Findings on Pyridine Carbothioamide Analogs in Medicinal Chemistry

| Compound Class | Biological Target | Key Findings | Reference |

| Pyridine carbothioamide analogs | COX-1, COX-2, Nitric Oxide Synthase | Favorable binding in molecular docking studies, in vitro and in vivo anti-inflammatory activity. | tandfonline.comtandfonline.com |

| Hydrazine-1-carbothioamide derivatives | Carbonic Anhydrase II, 15-Lipoxygenase | Some derivatives showed potent and selective inhibition. | nih.gov |

| Pyridine-based compounds | Various CNS targets | High probability of penetrating the central nervous system. | nih.gov |

Exploration of Coordination Compounds for Bioinorganic Applications

The this compound molecule is an excellent candidate for the design of novel ligands for bioinorganic applications. The 2-hydroxypyridine (B17775) moiety can exist in tautomeric equilibrium with 2-pyridone, and its deprotonated form, 2-pyridonate, is a versatile ligand for transition metals. rsc.org It can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. rsc.orgresearchgate.net

The carbothioamide group, and the related thiosemicarbazones, are also well-known for their ability to coordinate with metal ions, typically through the sulfur and a nitrogen atom, forming stable chelate rings. mdpi.commedjchem.com The combination of the hydroxypyridine and carbothioamide functionalities in a single molecule creates a multidentate ligand with a potentially rich coordination chemistry.

Metal complexes of ligands containing these moieties have shown a wide range of biological activities. For example, hydroxypyridone derivatives have been explored for the rational design of metalloenzyme inhibitors. nih.gov Schiff base complexes derived from carbothioamides have been evaluated for their antimicrobial and anticancer properties. nih.govresearchgate.netresearchgate.net The coordination of this compound to metal ions like copper, zinc, or iron could lead to the development of new therapeutic or diagnostic agents. For instance, such complexes could be designed as inhibitors of metalloenzymes by mimicking the binding of natural substrates.

Potential Contributions to Materials Science and Polymer Chemistry

The structural characteristics of this compound suggest its potential as a building block for novel functional materials and polymers. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=S, N, and O) allows for the formation of extensive hydrogen-bonding networks. researchgate.netnih.gov This property is crucial for the self-assembly of supramolecular structures and the design of materials with specific architectures and properties.

Furthermore, the thioamide group has been incorporated into polymers, such as polybenzoxazines and vinyl polymers, to impart unique properties. rsc.orgrsc.orgacs.org Thioamide-containing polymers can exhibit interesting thermal, mechanical, and electrochemical properties. rsc.org The Willgerodt–Kindler reaction, which uses elemental sulfur, offers a route to synthesize thioamide-containing phenolic compounds that can be used as monomers for polymerization. rsc.orgrsc.org

The this compound molecule could potentially be used as a monomer in polymerization reactions. For example, the hydroxyl group could be used for polyester (B1180765) or polyether synthesis, while the thioamide and pyridine functionalities could provide sites for cross-linking or post-polymerization modification. The resulting polymers could have applications in areas such as gas sensing, as demonstrated by covalent organic polymers with thioamide bonds for the detection of H₂S acs.org, or as degradable materials due to the presence of thioether-like linkages in the polymer backbone. acs.org

Future Perspectives in Synthetic Methodologies and Theoretical Understanding of Pyridine-Carbothioamide Systems

Future research on this compound will likely focus on the development of more efficient and versatile synthetic routes and a deeper theoretical understanding of its properties. While general methods for the synthesis of functionalized 2-hydroxypyridines and carbothioamides exist nih.govmdpi.comacs.orgacs.orgnih.gov, the development of methodologies for the direct and selective functionalization of the this compound core would be highly beneficial for creating a diverse library of derivatives for various applications.

A key aspect of the chemistry of this compound is the tautomerism of the 2-hydroxypyridine ring, which exists in equilibrium with its 2-pyridone form. nih.govwuxibiology.com The position of this equilibrium is sensitive to the solvent and substitution pattern. wuxibiology.com Theoretical studies, using methods like Density Functional Theory (DFT), have been instrumental in understanding the thermodynamics and kinetics of this tautomerization. nih.govacs.orgresearchgate.netaip.org Future computational studies could focus on how the 3-carbothioamide substituent influences this equilibrium and how it affects the molecule's properties, such as its binding affinity for different targets and its reactivity. Such studies would be invaluable for the rational design of new molecules based on this scaffold.

Q & A

Q. What are the common synthetic routes for 2-Hydroxypyridine-3-carbothioamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-aminopyridine-3-carbothioamide are synthesized using sodium hydrogen sulfide monohydrate and magnesium chloride in N,N-dimethylformamide (DMF) at 20°C for 72 hours, achieving a 93% yield . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature control : Lower temperatures (20–60°C) reduce side reactions, as seen in fluorinated pyridine derivatives .

- Catalyst use : Bases like potassium carbonate improve nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (6.5–8.5 ppm) and carbonyl/thioamide groups. For example, pyridine-3-carboxamide analogs show distinct peaks for the hydroxyl group at ~10 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNOS for this compound).

- Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~2550 cm (S-H) validate functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electrophilic enhancement : Fluorination at the pyridine ring (as in 2-Fluoropyridine-3-carbothioamide) increases electrophilicity, improving binding to target enzymes .

- Hydroxyl group role : The hydroxyl moiety facilitates hydrogen bonding with biological targets, as demonstrated in molecular docking simulations of difluoromethyl analogs .

- Thioamide vs. carboxamide : Thioamide derivatives show higher metabolic stability compared to carboxamides in pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values) for this compound?

Methodological Answer:

- Systematic reviews : Follow Cochrane guidelines to assess study heterogeneity, including differences in assay protocols (e.g., cell lines, incubation times) .

- Meta-analysis : Pool data from multiple studies using standardized statistical models to identify outliers.

- Experimental replication : Validate results under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What computational methods are effective in predicting the binding modes of this compound to therapeutic targets?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina predicts interactions with enzyme active sites. For instance, pyridine-3-carboxamide analogs show strong binding to bacterial dihydrofolate reductase (DHFR) in silico .

- Molecular dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding energy fluctuations .

- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer processes in enzyme inhibition, validated by experimental IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.